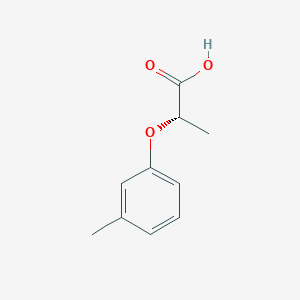
(2S)-2-(3-methylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-methylphenoxy)propanoic acid, also known as MPP, is a chemical compound that belongs to the family of phenoxyalkanoic herbicides. It is widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. MPP has also been studied for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
(2S)-2-(3-methylphenoxy)propanoic acid works by inhibiting the activity of an enzyme called acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, (2S)-2-(3-methylphenoxy)propanoic acid reduces the production of fatty acids, which leads to the death of the targeted plants or the inhibition of the progression of certain diseases.
Biochemical and Physiological Effects:
(2S)-2-(3-methylphenoxy)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which may help to prevent the development of neurodegenerative diseases. (2S)-2-(3-methylphenoxy)propanoic acid has also been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(3-methylphenoxy)propanoic acid in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, (2S)-2-(3-methylphenoxy)propanoic acid is also toxic to humans and animals, which limits its use in certain types of experiments. Additionally, (2S)-2-(3-methylphenoxy)propanoic acid has been shown to have a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-(3-methylphenoxy)propanoic acid. One area of interest is the development of new synthetic methods for producing (2S)-2-(3-methylphenoxy)propanoic acid that are more efficient and environmentally friendly. Another area of interest is the investigation of (2S)-2-(3-methylphenoxy)propanoic acid's potential as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanisms of action of (2S)-2-(3-methylphenoxy)propanoic acid and to identify any potential side effects or limitations of its use.
Synthesemethoden
(2S)-2-(3-methylphenoxy)propanoic acid can be synthesized through the reaction of 3-methylphenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of (2S)-2-(3-methylphenoxy)propanoic acid as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-methylphenoxy)propanoic acid has been extensively studied for its potential therapeutic applications. Research has shown that (2S)-2-(3-methylphenoxy)propanoic acid has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
Produktname |
(2S)-2-(3-methylphenoxy)propanoic acid |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
(2S)-2-(3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI-Schlüssel |
NVECNFGARHPBLU-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)O[C@@H](C)C(=O)O |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)

![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
